molecular formula C18H19FN2O B4394209 N-(1-adamantyl)-4-cyano-2-fluorobenzamide

N-(1-adamantyl)-4-cyano-2-fluorobenzamide

Cat. No.: B4394209
M. Wt: 298.4 g/mol
InChI Key: YQHFQHCAFXBDGI-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-cyano-2-fluorobenzamide is a synthetic organic compound characterized by the presence of an adamantyl group, a cyano group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4-cyano-2-fluorobenzamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane and a suitable halogenating agent.

    Coupling with Fluorobenzamide: The adamantyl intermediate is then coupled with 4-cyano-2-fluorobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and fluorobenzamide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or nitriles.

Scientific Research Applications

N-(1-adamantyl)-4-cyano-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The cyano and fluorobenzamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-4-cyano-2-fluorophenylthiazole: Shares the adamantyl and cyano groups but has a thiazole ring instead of a benzamide moiety.

    N-1-adamantyl-4-cyano-2-fluorobenzylamine: Similar structure but with an amine group instead of an amide.

Uniqueness

N-(1-adamantyl)-4-cyano-2-fluorobenzamide is unique due to the combination of its adamantyl, cyano, and fluorobenzamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(1-adamantyl)-4-cyano-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-6-11(10-20)1-2-15(16)17(22)21-18-7-12-3-13(8-18)5-14(4-12)9-18/h1-2,6,12-14H,3-5,7-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHFQHCAFXBDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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